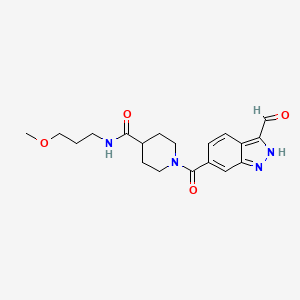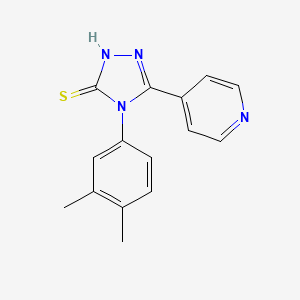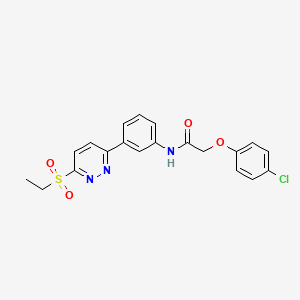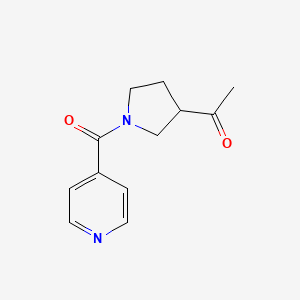![molecular formula C12H14N4O B2928729 (3S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbohydrazide CAS No. 98667-17-5](/img/structure/B2928729.png)
(3S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbohydrazide” is a derivative of indole . Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for treating various disorders .
Synthesis Analysis
The synthesis of indole derivatives has attracted significant attention due to their biological properties . The presence of a carboxamide moiety at positions 2 and 3 gives unique inhibitory properties to these compounds . The synthetic strategies of indole 2 and 3-carboxamide derivatives have been investigated .Molecular Structure Analysis
The structural properties of indole derivatives are confirmed by various methods such as FT-IR, 1H NMR, and elemental analysis . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins .Chemical Reactions Analysis
Indole derivatives are involved in various chemical reactions. For instance, the Pictet–Spengler cyclization of indole and ethyl glyoxalate followed by a deesterification reaction produced 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary. For instance, some indole derivatives show bathochromic shifts of the fluorescence band upon changing from aprotic solvents to protic solvents, as well as positive fluorescence solvatochromism .Scientific Research Applications
Synthesis and Biological Activity
Heterocyclic Functionalized Indoles and Pyrido[c]annellated Carbazoles Research has demonstrated methods for synthesizing heterocyclic functionalized indoles and pyrido[c]annellated carbazoles using compounds related to (3S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbohydrazide. These compounds are of interest due to their potential antidepressive and antitumor activities (Medio‐Simón, Otto, & Pindur, 1991).
Antidiabetic Agents A study on tryptoline-3-carboxylic acid derivatives related to the compound showed that certain synthesized derivatives exhibited potent antidiabetic activity in vivo. This highlights the compound's relevance in the development of new antidiabetic medications (Choudhary, Kohli, Kumar, & Joshi, 2011).
Anti-HIV-1 Activity Derivatives of the this compound have been found to possess significant anti-HIV-1 activity. Molecular modeling and 3-D QSAR studies have led to the discovery of compounds with sub-nanomolar concentration activity in cell-based assays, showcasing the potential for these derivatives in HIV treatment (Ragno et al., 2006).
Theoretical and Methodological Studies
Mn(OAc)3-mediated Cyclizations Mn(III)-mediated oxidative cyclization reactions have been utilized to synthesize 1,2-annulated products, including tetracyclic core structures related to tronocarpine, from substrates that are structurally related to this compound. This methodology provides an efficient route to complex tetracyclic indoles, which could have significant biological applications (Magolan & Kerr, 2006).
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets in a way that modulates these biological processes.
Biochemical Pathways
For instance, some indole derivatives have been reported to regulate cellular signaling pathways, contributing to their potential therapeutic effects in cancer chemoprevention and treatment .
Pharmacokinetics
Studies on similar indole derivatives have shown that they undergo robust metabolism in vivo, with processes such as mono- and di-hydroxylation followed by conjugation with sulfate or glucuronic acid . These metabolic processes can impact the bioavailability of the compound.
Result of Action
Given the broad biological activities of indole derivatives , it can be inferred that the compound may induce a range of molecular and cellular changes depending on the specific context and target.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c13-16-12(17)10-5-8-7-3-1-2-4-9(7)15-11(8)6-14-10/h1-4,10,14-15H,5-6,13H2,(H,16,17)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJQXDJSNRWOAO-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C3=CC=CC=C3N2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=C1C3=CC=CC=C3N2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-2-cyano-N-cyclohexyl-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2928649.png)
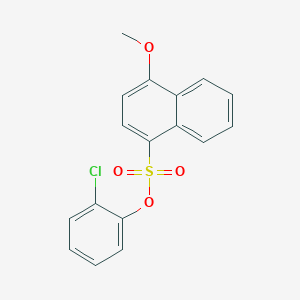

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2928654.png)


